3-Bromo-4'-chlorobiphenyl
Overview
Description
3-Bromo-4’-chlorobiphenyl is an organic compound with the molecular formula C12H8BrCl. It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position and a chlorine atom at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4’-chlorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 4’-chlorobiphenyl with bromine in the presence of a suitable catalyst. Another method includes the use of bromoethane and 4’-chlorobiphenyl under specific reaction conditions .
Industrial Production Methods: Industrial production of 3-Bromo-4’-chlorobiphenyl typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-chlorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of 3-Bromo-4’-chlorobiphenyl can lead to the formation of biphenyl derivatives with reduced halogen content.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Products: Biphenyl carboxylic acids or other oxidized biphenyl derivatives.
Reduction Products: Dehalogenated biphenyl compounds.
Scientific Research Applications
3-Bromo-4’-chlorobiphenyl is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
4-Bromo-4’-chlorobiphenyl: Similar structure but with different substitution pattern.
3-Bromo-3’-chlorobiphenyl: Another biphenyl derivative with bromine and chlorine substitutions at different positions.
Uniqueness: 3-Bromo-4’-chlorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be suitable .
Properties
IUPAC Name |
1-bromo-3-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFZSUBKNCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373605 | |
Record name | 3-Bromo-4'-chloro-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164334-69-4 | |
Record name | 3-Bromo-4'-chloro-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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